

## In vivo characterization of [11C]SMW139

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SMW139    |           |
| Cat. No.:            | B15570563 | Get Quote |

An In-Depth Technical Guide to the In Vivo Characterization of [11C]SMW139

#### Introduction

[11C]SMW139 is a novel positron emission tomography (PET) radioligand developed for the in vivo imaging and quantification of the purinergic P2X7 receptor (P2X7R).[1][2][3] The P2X7 receptor, an ATP-gated ion channel, is highly expressed on pro-inflammatory microglia and macrophages, making it a key biomarker for neuroinflammation.[1][4] Its upregulation is implicated in various neurological disorders, including multiple sclerosis (MS) and Alzheimer's disease. This guide provides a comprehensive technical overview of the in vivo characterization of [11C]SMW139, summarizing key data, experimental protocols, and the underlying biological and analytical frameworks for researchers, scientists, and drug development professionals.

#### **Data Presentation**

Quantitative data from preclinical and clinical studies are summarized below for ease of comparison.

# Table 1: Radiosynthesis and Physicochemical Properties



| Parameter                     | Value                     | Species | Reference |
|-------------------------------|---------------------------|---------|-----------|
| Radiochemical Purity          | > 98%                     | -       |           |
| 98.3% (±0.5%)                 | Mouse                     |         |           |
| Molar Activity (at injection) | 59 (±38) GBq/μmol         | Human   |           |
| 33.0 (±21.0) GBq/<br>µmol     | Mouse                     |         | -         |
| 75–151 GBq/µmol               | Rat                       | _       |           |
| 95 (±88) MBq/nmol             | Human                     | _       |           |
| Binding Affinity (Ki)         | 32 nM                     | -       | _         |
| Binding Affinity (Kd)         | 20.6 (±1.7) nM            | Rat     | _         |
| LogD                          | 2.5 - 3.5 (for analogues) | -       | -         |

**Table 2: In Vivo PET Imaging Parameters** 

| Subject               | Injected<br>Activity (MBq) | Injected Mass<br>(μg) | Scan Duration<br>(min) | Reference |
|-----------------------|----------------------------|-----------------------|------------------------|-----------|
| Healthy Humans        | 424.0 (±54.8)              | 1.91 (±1.31)          | 90                     | _         |
| RRMS Patients         | 362 (±44)                  | -                     | 90                     |           |
| Healthy Controls      | 362 (±44)                  | -                     | 90                     |           |
| MS & HC Groups        | 402 - 404                  | 2.7 (±1.7)            | 90                     |           |
| Mice (APP/PS1-<br>21) | 9.5 (±0.5)                 | 6.06 (±5.61)<br>μg/kg | 60                     |           |
| Rats (EAE<br>Model)   | 20 - 30                    | -                     | Dynamic                | _         |

# **Table 3: Radiometabolite Analysis**



| Species | Time (min p.i.) | Unchanged<br>[11C]SMW139<br>in Plasma (%) | Unchanged<br>[11C]SMW139<br>in Brain (%) | Reference |
|---------|-----------------|-------------------------------------------|------------------------------------------|-----------|
| Mouse   | 10              | 52.1 (±6.8)                               | 37.8 (±18.6)                             | _         |
| Mouse   | 30              | 33                                        | 29                                       | _         |
| Mouse   | 45              | 23.7 (±6.2)                               | 23.3 (±10.3)                             | _         |
| Human   | 20              | 12 (free radioactivity)                   | -                                        | -         |

**Table 4: Kinetic Modeling of Brain Data** 

| Subject Group      | Optimal Model                                      | Key Findings                                                                                              | Reference |
|--------------------|----------------------------------------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| Healthy Humans     | 2TCM with dual input<br>(2TDI)                     | Correction for brain- penetrating radiometabolites improves quantification of P2X7R.                      |           |
| RRMS Patients & HC | Reversible 2TCM with fixed k4                      | Increased Volume of Distribution (VT) and Binding Potential (BPND) in RRMS patients compared to controls. |           |
| MS Patients & HC   | Single Tissue<br>Compartment Dual-<br>Input (1TDI) | Dual-input model<br>necessary due to<br>significant contribution<br>of radiometabolites.                  | _         |

Abbreviations: RRMS (Relapsing-Remitting Multiple Sclerosis), HC (Healthy Controls), 2TCM (Two-Tissue Compartment Model), p.i. (post-injection).



# Experimental Protocols Radiosynthesis of [11C]SMW139

The radiosynthesis of [11C]**SMW139** is typically performed via N-methylation of a suitable precursor using [11C]methyl triflate or [11C]methyl iodide.

- [11C]Methylation: The precursor is dissolved in a suitable solvent (e.g., acetone, DMF).
- Base: A base such as potassium carbonate (K2CO3) is used to facilitate the reaction.
- Reaction: [11C]methyl triflate or iodide is trapped in the reaction mixture and heated.
- Purification: The crude product is purified using high-performance liquid chromatography (HPLC).
- Formulation: The final product is formulated in a physiologically compatible solution (e.g., saline with ethanol) for intravenous injection. The entire automated process typically takes around 40 minutes.

#### In Vivo Animal Studies

- Animal Models: Studies have utilized various animal models, including C57BL/6J mice, Lewis rats with experimental autoimmune encephalomyelitis (EAE) to model MS, and APP/PS1-21 transgenic mice as a model for β-amyloid deposition.
- Anesthesia: Animals are typically anesthetized with isoflurane during the imaging procedure.
- Tracer Injection: A bolus of [11C]SMW139 is injected intravenously, often via a tail vein catheter.
- PET Scanning: Dynamic PET scans are acquired immediately after injection for a duration of 60 to 90 minutes. For blocking experiments, a P2X7R antagonist like JNJ-47965567 can be administered prior to the tracer to confirm specific binding.

#### In Vivo Human Studies

 Subject Recruitment: Human studies have included healthy controls and patients with neurological conditions like relapsing-remitting multiple sclerosis (RRMS) and progressive



MS (PMS).

- PET Scanning: Dynamic brain PET scans are performed for 90 minutes on high-resolution scanners following an intravenous bolus injection of [11C]SMW139.
- Arterial Blood Sampling: To generate a metabolite-corrected arterial plasma input function, continuous and/or manual arterial blood samples are drawn throughout the scan.
- Metabolite Analysis: Plasma samples are analyzed using radio-HPLC to separate the parent
  [11C]SMW139 from its radiometabolites. This is crucial as studies have shown that two
  brain-penetrating radiometabolites are present and must be accounted for to accurately
  quantify P2X7R binding.

### **Kinetic Modeling**

The quantification of [11C]**SMW139** binding in the brain requires kinetic modeling of the dynamic PET data.

- Model Selection: Various compartment models are tested, including the one-tissue compartment model (1TCM) and the two-tissue compartment model (2TCM). The optimal model is often determined using the Akaike Information Criterion (AIC).
- Input Function: The model requires an arterial input function, which is the concentration of the radiotracer in arterial plasma over time.
- Metabolite Correction: Crucially, the input function must be corrected for metabolism. Due to
  the presence of brain-penetrating radiometabolites, a dual-input compartment model has
  been shown to improve the accuracy of quantification. This model uses separate input
  functions for the parent tracer and its brain-penetrant metabolites.
- Outcome Parameters: The primary outcome parameter is the total volume of distribution (VT), which reflects the total binding (specific and non-specific) of the tracer in a brain region.
   From VT, the binding potential (BPND) can be derived as a measure of specific receptor binding. A reversible 2TCM with the dissociation rate k4 fixed to a global value has been identified as an optimal model in human studies.

### **Visualizations**



# **P2X7R Signaling Pathway in Neuroinflammation**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The P2X7 receptor tracer [11C]SMW139 as an in vivo marker of neuroinflammation in multiple sclerosis: a first-in man study PMC [pmc.ncbi.nlm.nih.gov]
- 2. The P2X7 receptor tracer [11C]SMW139 as an in vivo marker of neuroinflammation in multiple sclerosis: a first-in man study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the allosteric P2X7 receptor antagonist [11C]SMW139 as a PET tracer of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In vivo characterization of [11C]SMW139]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570563#in-vivo-characterization-of-11c-smw139]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com